5-Acetylnicotinonitrile

Overview

Description

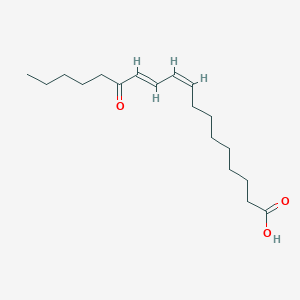

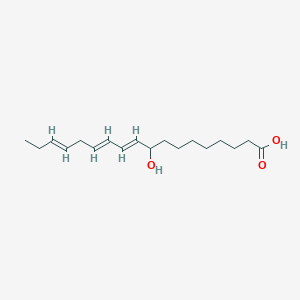

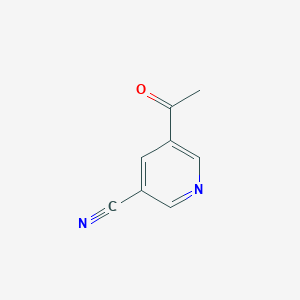

5-Acetylnicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of nicotine and its analogues, which could include 5-Acetylnicotinonitrile, involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .Molecular Structure Analysis

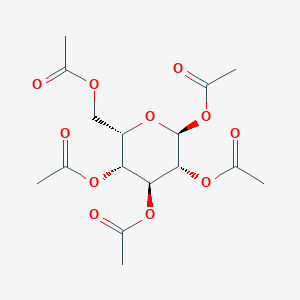

The molecular structure of 5-Acetylnicotinonitrile consists of a pyridine ring attached to a nitrile group and an acetyl group . The exact structure and properties can be further analyzed using techniques such as nuclear magnetic resonance and chromatography .Scientific Research Applications

Neonicotinoid Pesticides and Environmental Impact

Neonicotinoids, including compounds similar to 5-Acetylnicotinonitrile, are widely used for their effective pest control properties in agriculture. They act on nicotinic acetylcholine receptors in insects, offering protection for crops against a variety of pests. However, concerns have been raised regarding their environmental impact, particularly on non-target species like pollinators and aquatic invertebrates. Studies highlight the need for reassessment and potentially safer alternatives due to their persistence and accumulation in environments, affecting ecosystem services and biodiversity (Fedchenko et al., 2020); (Goulson, 2013).

Microbial Degradation and Bioremediation

The environmental residues of neonicotinoids have significantly increased, raising concerns over their toxicity to humans and animals. Research into microbial degradation of neonicotinoids has identified microorganisms capable of breaking down these compounds, offering a cost-effective and eco-friendly approach for remediation of contaminated sites. This research underlines the importance of developing systematic remediation methods to address pollution from neonicotinoid residues (Pang et al., 2020).

Neurophysiological Impact on Honeybees

The neurophysiological effects of neonicotinoids on honeybees, a key pollinator species, have been studied to understand the decline in bee populations. These pesticides target the excitatory neurotransmitter acetylcholine in the bee brain, affecting behaviors essential for colony survival. The review of scientific data on this topic emphasizes the need for further research to clarify the neural mechanisms by which neonicotinoids influence bee behavior, with a focus on the varying exposure pathways and doses (Cabirol & Haase, 2019).

Binding Studies on Insect Nicotinic Acetylcholine Receptors

Understanding the interaction between neonicotinoids and nicotinic acetylcholine receptors (nAChRs) in insects is crucial for developing pesticides that are selective for pests over non-target species. Binding studies have provided insight into the number of nAChR binding sites and their properties, offering a basis for the development of insecticides with improved specificity and lower environmental impact (Taillebois et al., 2018).

properties

IUPAC Name |

5-acetylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWARPXHQPSUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304273 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylnicotinonitrile | |

CAS RN |

135450-74-7 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135450-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.